molecular formula C19H21NO4 B5671382 Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate

Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate

Cat. No.: B5671382
M. Wt: 327.4 g/mol
InChI Key: SRIQJLUMZQFPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an ethyl group, a phenoxy group, and an acetylamino group attached to a benzoate ester.

Preparation Methods

The synthesis of Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate typically involves the esterification of 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The acetylamino group may also play a role in modulating the activity of these targets, although the exact pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate can be compared with other esters such as:

    Ethyl acetate: Known for its use as a solvent in nail polish removers and glues.

    Methyl butyrate: Commonly used in flavoring agents due to its fruity odor.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and potential biological activities.

Properties

IUPAC Name

ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-14-8-7-9-15(12-14)24-13-18(21)20-17-11-6-5-10-16(17)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIQJLUMZQFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.